4-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules like the one often involves multi-step chemical reactions, employing strategies such as Betti’s condensation reaction, as seen in the preparation of azetidinone derivatives from pyrazolone compounds, which might be related to the synthesis pathway of the target compound (Himani N. Chopde, J. Meshram, Ramakanth Pagadala, 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to the target is typically characterized using techniques like X-ray diffraction, which provides detailed insights into the arrangement of atoms within the molecule, as demonstrated in the structural analysis of pyrazole derivatives (L. Minga, 2005).
Chemical Reactions and Properties
Compounds containing pyrazolyl groups, similar to the target molecule, can participate in various chemical reactions, forming new structures with different properties. For example, azetidinone derivatives have been shown to exhibit antimicrobial activities, suggesting that the target compound might also engage in biologically relevant interactions (Rafah F. Al-Smaisim, 2012).
Scientific Research Applications
Synthesis and Functionalization
- Pyrazoles with functionalized side chains have been synthesized, highlighting methods for incorporating different substituents into the pyrazole nucleus. These synthesized ligands, featuring a ligating side chain on a ring carbon, suggest potential applications in coordination chemistry, where the pyrazole's nitrogen atoms may participate in hydrogen bonding depending on the substituents' steric environment (Grotjahn et al., 2002).
Antimicrobial Activity
- Azetidinone derivatives of pyrazole have been prepared and evaluated for their antibacterial activities against different microorganisms. Some compounds showed promising antibacterial activities, indicating the potential of pyrazole derivatives as antibacterial agents (Chopde, Meshram, & Pagadala, 2012).
Catalytic Applications
- Pyrazole derivatives have been used as catalysts in the synthesis of heterocyclic compounds. For example, ammonium dihydrogen phosphate supported on nano α-Al2O3 has been employed for the one-pot synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, underscoring the utility of pyrazole-based compounds in facilitating organic transformations (Maleki & Ashrafi, 2014).
Dyeing Properties and Biological Applications
- Pyrazolone derivatives have been explored for their dyeing properties and potential biological activities. This work adds to the understanding of pyrazolone-based compounds' versatility, which could extend to related compounds like the one , in applications ranging from dyeing textiles to possibly exhibiting biological activities (Bagdatli & Ocal, 2012).
Corrosion Inhibition
- Pyrazole derivatives have been evaluated as corrosion inhibitors, providing insights into their potential application in protecting metals from corrosion. This indicates that similar compounds might be useful in materials science, particularly in formulations designed to enhance the durability of metal surfaces (Tawfik, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-14-10-15(2)23(21-14)18-12-22(13-18)19(24)17-7-5-6-16(11-17)8-9-20(3,4)25/h5-7,10-11,18,25H,8-9,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAKCPGKLONEBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CN(C2)C(=O)C3=CC=CC(=C3)CCC(C)(C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol |
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